molecular formula C11H8F2N2O2 B3035035 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-20-0

1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3035035
CAS No.: 288252-20-0
M. Wt: 238.19 g/mol
InChI Key: ZPUYQNXDSDQEHK-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. It is a white crystalline solid that has a melting point of 177-179 °C and a boiling point of 247-250 °C. It is soluble in methanol, ethanol, and acetone. This compound is used as a starting material for synthesizing various other compounds, including drugs and pesticides. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activities of pyrazole carboxylic acid derivatives, including 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, are central to heterocyclic compound research due to their diverse biological activities. These compounds serve as significant scaffold structures in medicinal chemistry, exhibiting antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This broad range of biological functions highlights their potential in developing new therapeutic agents. The literature provides detailed accounts of various synthetic methods and the biological applications of these derivatives, positioning them as valuable entities in drug discovery and development (Cetin, 2020).

Environmental Persistence and Bioaccumulation

Perfluorinated acids, closely related chemically to pyrazole carboxylic acids, have been studied for their environmental persistence and potential for bioaccumulation. Research indicates that bioconcentration and bioaccumulation are directly related to the length of the fluorinated carbon chain, with perfluoroalkyl sulfonic acids (PFASs) being more bioaccumulative than perfluoroalkyl carboxylic acids (PFCAs) of the same chain length. However, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, suggesting that similar pyrazole carboxylic acid derivatives might also exhibit low bioaccumulation potential, making them environmentally safer than previously assumed (Conder et al., 2008).

Development of Anticancer Agents

The Knoevenagel condensation, a reaction involving carboxylic acids, has been pivotal in synthesizing α, β-unsaturated ketones/carboxylic acids. This reaction is instrumental in creating libraries of chemical compounds with significant anticancer activities. Derivatives synthesized through this method, including those incorporating pyrazole carboxylic acid structures, have shown remarkable activity against various cancer targets. The synthesis and evaluation of these compounds underscore the potential of pyrazole carboxylic acid derivatives in cancer treatment, highlighting their role in advancing anticancer drug development (Tokala et al., 2022).

Microbial Degradation and Environmental Fate

The environmental fate and microbial degradation of polyfluoroalkyl chemicals, a group to which pyrazole carboxylic acid derivatives are related, have been extensively reviewed. This research is crucial for understanding the degradation pathways of these compounds, including potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Such studies are essential for evaluating the environmental impact of these substances, including this compound, and for developing strategies to mitigate their persistence in the environment (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)7-2-3-9(12)10(13)4-7/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUYQNXDSDQEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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